Enhanced Lipophilicity (LogP) Drives Membrane Permeability and Target Engagement
3-Chloro-5-(pentafluorosulfur)benzoic acid exhibits substantially higher lipophilicity than its direct trifluoromethyl analog, as evidenced by computed logP values. This difference is critical for modulating membrane permeability and target binding in medicinal chemistry programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.3 |
| Comparator Or Baseline | 3-Chloro-5-(trifluoromethyl)benzoic acid (CAS 53985-49-2): logP = 3.07 |
| Quantified Difference | ΔLogP = +2.23 units |
| Conditions | Computed LogP values: XLogP3-AA for target (PubChem) vs. vendor-reported logP for comparator |
Why This Matters
A >2-log unit increase in lipophilicity can significantly improve membrane permeability and target binding, enabling development of drug candidates with superior pharmacokinetic profiles.
- [1] PubChem. 3-Chloro-5-(pentafluorosulfur)benzoic acid (CID 66523456). XLogP3-AA = 5.3. https://pubchem.ncbi.nlm.nih.gov/compound/66523456 (accessed 2026). View Source
